molecular formula C24H25NO3 B8150552 (S)-ethyl 3-amino-3-(4'-(benzyloxy)-[1,1'-biphenyl]-3-yl)propanoate

(S)-ethyl 3-amino-3-(4'-(benzyloxy)-[1,1'-biphenyl]-3-yl)propanoate

Cat. No.: B8150552
M. Wt: 375.5 g/mol
InChI Key: BKRCHEFLSMREBZ-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-ethyl 3-amino-3-(4’-(benzyloxy)-[1,1’-biphenyl]-3-yl)propanoate is a chiral compound with significant potential in various fields of scientific research. This compound features a complex structure with both amino and benzyloxy functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-ethyl 3-amino-3-(4’-(benzyloxy)-[1,1’-biphenyl]-3-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate biphenyl derivative and ethyl 3-amino-3-propanoate.

    Reaction Conditions: The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon for hydrogenation steps.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of (S)-ethyl 3-amino-3-(4’-(benzyloxy)-[1,1’-biphenyl]-3-yl)propanoate may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring reaction conditions and product quality is also common.

Chemical Reactions Analysis

Types of Reactions

(S)-ethyl 3-amino-3-(4’-(benzyloxy)-[1,1’-biphenyl]-3-yl)propanoate undergoes various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form amines or other derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride are typical reducing agents.

    Substitution: Conditions often involve the use of acids or bases to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the amino group can produce various amines.

Scientific Research Applications

(S)-ethyl 3-amino-3-(4’-(benzyloxy)-[1,1’-biphenyl]-3-yl)propanoate has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-ethyl 3-amino-3-(4’-(benzyloxy)-[1,1’-biphenyl]-3-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, while the benzyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of biological pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-ethyl 3-amino-3-(4’-methoxy-[1,1’-biphenyl]-3-yl)propanoate
  • (S)-ethyl 3-amino-3-(4’-hydroxy-[1,1’-biphenyl]-3-yl)propanoate

Uniqueness

(S)-ethyl 3-amino-3-(4’-(benzyloxy)-[1,1’-biphenyl]-3-yl)propanoate is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of both amino and benzyloxy groups provides versatility in its use across different fields of research.

Properties

IUPAC Name

ethyl (3S)-3-amino-3-[3-(4-phenylmethoxyphenyl)phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO3/c1-2-27-24(26)16-23(25)21-10-6-9-20(15-21)19-11-13-22(14-12-19)28-17-18-7-4-3-5-8-18/h3-15,23H,2,16-17,25H2,1H3/t23-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRCHEFLSMREBZ-QHCPKHFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC(=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C1=CC=CC(=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.